REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][N:5](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:6]=1[CH:7]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2)O.[OH-].[Na+]>I.C(Cl)(Cl)Cl.C(O)(C)C>[CH3:1][C:2]1[NH:3][CH:4]=[N:5][C:6]=1[CH2:7][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1C(O)C=1C=CC=C2C=CC=NC12)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
red phosphorus
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
chloroform isopropanol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
The content was poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a bed of Celite
|
Type
|
CUSTOM
|
Details
|
to removed phosphorus
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with chloroform/isopropanol (3:1, 100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel with 2% ammonia saturated methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=CN1)CC=1C=CC=C2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.05 mmol | |
AMOUNT: MASS | 0.23 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |